
4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound also contains a benzenesulfonyl group and chlorophenyl groups, which are common in many pharmaceuticals and synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole core, with the benzenesulfonyl and chlorophenyl groups attached at the 4, 5, and 1 positions of the pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the benzenesulfonyl and chlorophenyl groups .Applications De Recherche Scientifique
Antidiabetic Agents
- Synthesis of Hypoglycemic Agents: Fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives have been synthesized as potential hypoglycemic agents. Their preparation involved the condensation of 4-hydrazino benzenesulfonamide hydrochloride with fluorochalcones. The compounds demonstrated significant antidiabetic activity in preliminary biological screenings (Faidallah et al., 2016).
Anticancer Agents
- Potential Anticancer Properties: A variety of 3-(4-chlorophenyl)-[1,2-c]pyrazol(in)es substituted with benzenesulfonamide and other pharmacophores have been synthesized and evaluated for their antitumor activity. Several compounds showed promising broad-spectrum antitumor activity against various tumor cell lines (Sherif A F Rostom, 2006).
Anti-Inflammatory and Analgesic Agents
- Synthesis of Anti-Inflammatory and Analgesic Compounds: Compounds containing 4-chlorophenyl or benzenesulfonamide have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were active as anti-inflammatory and analgesic agents, with some showing equal inhibition to both COX-1 and COX-2 isoforms (Ragab et al., 2013).
Synthesis and Characterization of Novel Compounds
- Efficient Synthesis of Novel Compounds: The synthesis and characterization of new 1,3,5-trisubstituted ferrocenyl pyrazolines and pyrazoles containing sulfonamide moiety have been described. These compounds showed reversible oxidation behavior and were characterized by UV/visible absorption spectroscopy and fluorescence spectroscopy (Chakka Kiran Kumar et al., 2012).
Molecular Docking Studies
- Antibreast Cancer Agent Studies: Molecular docking and dynamic studies of synthesized pyrazoline benzenesulfonamide compounds revealed their potential as anti-breast cancer agents. The molecular docking study showed binding energy comparable to Doxorubicin, indicating the potential of these compounds as anti-breast cancer agents (Eka Marisa Putri et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2S/c22-15-8-6-14(7-9-15)21-20(29(27,28)17-4-2-1-3-5-17)13-25-26(21)16-10-11-18(23)19(24)12-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHBKZZHTQFUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



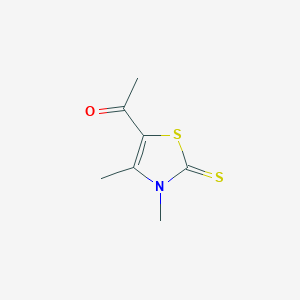
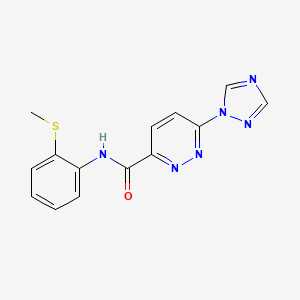
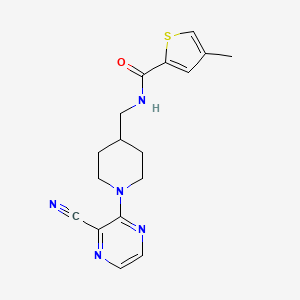




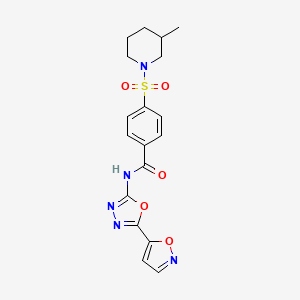
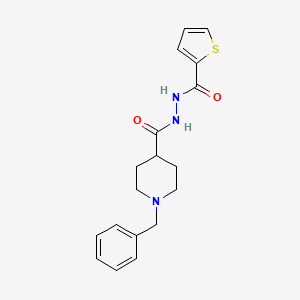
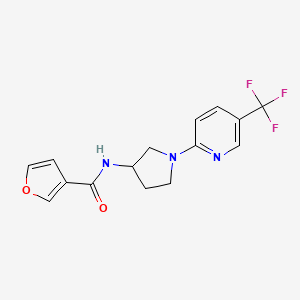

![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2753978.png)